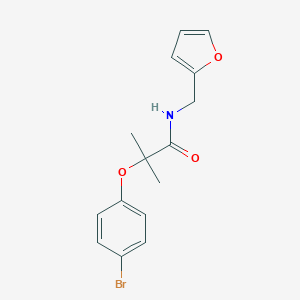![molecular formula C22H26N2O3 B243751 N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B243751.png)
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide is a chemical compound commonly known as DIMBOA-IA. It is a synthetic derivative of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), a natural plant defense compound found in maize and other grasses. DIMBOA-IA has been widely studied for its potential applications in agriculture, medicine, and biotechnology.
Wirkmechanismus
The mechanism of action of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide-IA is complex and not fully understood. It is believed to act by disrupting cellular membranes and inhibiting key enzymes involved in various metabolic pathways. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide-IA has been shown to have a wide range of biochemical and physiological effects. In plants, it acts as a natural defense compound against herbivores and pathogens. In animals, it has been shown to have antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to modulate the immune system and improve gut health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide-IA in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, its low solubility in water and other common solvents can make it difficult to work with in certain experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide-IA. In agriculture, it could be further developed as a natural pesticide and fungicide, with potential applications in organic farming. In medicine, it could be investigated for its potential as a novel anticancer agent or as a modulator of the immune system. In biotechnology, it could be used as a molecular probe for the detection of reactive oxygen species or as a substrate for the development of biosensors. Overall, the potential applications of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide-IA are wide-ranging and offer exciting possibilities for future scientific research.
Synthesemethoden
The synthesis of N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide-IA involves several steps, starting from commercially available starting materials. One of the most common methods involves the reaction of 2-methoxy-5-nitrophenyl isocyanate with 5-isopropyl-2-aminobenzoxazole in the presence of a base, followed by the reduction of the resulting nitro compound with sodium dithionite. The final product is obtained by the reaction of the intermediate amine with 2,2-dimethylpropanoyl chloride.
Wissenschaftliche Forschungsanwendungen
N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide-IA has been studied for its potential applications in various fields of science. In agriculture, it has been shown to have insecticidal and antifungal properties, making it a promising candidate for the development of natural pesticides and fungicides. In medicine, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial activities. In biotechnology, it has been used as a molecular probe for the detection of reactive oxygen species and as a substrate for the development of biosensors.
Eigenschaften
Molekularformel |
C22H26N2O3 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H26N2O3/c1-13(2)14-7-10-19-17(11-14)23-20(27-19)15-8-9-18(26-6)16(12-15)24-21(25)22(3,4)5/h7-13H,1-6H3,(H,24,25) |
InChI-Schlüssel |
XSYRTFIEMLUSPF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243673.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide](/img/structure/B243676.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B243682.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)
